molecular formula C9H13NO B1582356 2-(2-Ethoxyethyl)pyridine CAS No. 28672-54-0

2-(2-Ethoxyethyl)pyridine

Cat. No. B1582356
CAS RN: 28672-54-0
M. Wt: 151.21 g/mol
InChI Key: BVFWKBCHXXZOJJ-UHFFFAOYSA-N
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Description

“2-(2-Ethoxyethyl)pyridine” is a chemical compound with the molecular formula C9H13NO . It has a molecular weight of 151.21 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for “2-(2-Ethoxyethyl)pyridine” is 1S/C9H13NO/c1-2-11-8-6-9-5-3-4-7-10-9/h3-5,7H,2,6,8H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“2-(2-Ethoxyethyl)pyridine” is a solid at room temperature .

Scientific Research Applications

Quantum Mechanical and Spectroscopic Studies

2-Ethoxy-4-(pyridine-2yliminomethyl)-phenol (2E4P2P), a compound related to 2-(2-Ethoxyethyl)pyridine, has been extensively studied for its molecular structure, electronic, and vibrational characteristics. Advanced techniques like DFT/B3LYP calculations, UV-Vis analysis, NBO analysis, and molecular docking studies have been utilized to understand the properties and behavior of these compounds (Hajam, Saleem, Syed Ali Padhusha, & Mohammed Ameen, 2021).

Photocatalytic Degradation in Water

Research has focused on the photocatalytic degradation of pyridine derivatives in water, highlighting their significance in environmental chemistry. Pyridine, a core structure of many pesticides, is more effectively removed from water through photocatalysis over TiO2. The kinetics, products, and pathways of this degradation process have been studied to understand the environmental impact and potential remediation strategies for pyridine-based compounds (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).

Treatment of Drinking Water

Pyridine derivatives have been explored in the context of drinking water treatment. Dielectric barrier discharge (DBD) systems have been developed to remove pyridine from drinking water, highlighting the potential application of these compounds in water purification technologies. Studies have demonstrated the efficacy of DBD systems in degrading pyridine and its derivatives, providing insights into advanced water treatment methods (Li, Yi, Yi, Zhou, & Wang, 2017).

Medical and Industrial Chemistry

Compounds like 2-methoxy-4-(2-(4'-chlorophenyl)-6-methyl imidazo[1, 2-a] pyridin-3-yl)-6-aryl nicotinonitrile, which are structurally related to 2-(2-Ethoxyethyl)pyridine, have been synthesized and evaluated for biological activity against bacteria and fungi. This highlights the significance of pyridine derivatives in medicine and agriculture, as well as their variety of industrial applications (Bhuva, Bhadani, Purohit, & Purohit, 2015).

Corrosion Inhibition

Pyridine derivatives have been studied as corrosion inhibitors, particularly for steel in acidic environments. Research in this area focuses on understanding the adsorption and inhibitory effects of these compounds, which is crucial for extending the lifespan of metal structures in corrosive settings (Ansari, Quraishi, & Singh, 2015).

Safety And Hazards

The safety information for “2-(2-Ethoxyethyl)pyridine” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2-(2-ethoxyethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-11-8-6-9-5-3-4-7-10-9/h3-5,7H,2,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFWKBCHXXZOJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182828
Record name 2-(2-Ethoxyethyl)pyridine
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethoxyethyl)pyridine

CAS RN

28672-54-0
Record name 2-(2-Ethoxyethyl)pyridine
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Record name 2-(2-Ethoxyethyl)pyridine
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Record name 28672-54-0
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Record name 2-(2-Ethoxyethyl)pyridine
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Record name 2-(2-ethoxyethyl)pyridine
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Record name 2-(2-ETHOXYETHYL)PYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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